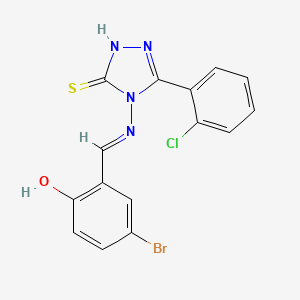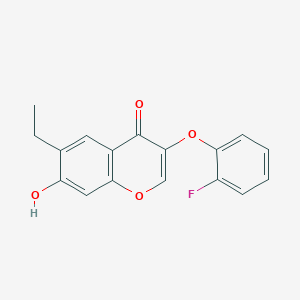![molecular formula C30H21ClN4O4 B12049802 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-hydroxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-2-naphthamide in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is further acylated with benzoyl chloride to introduce the benzoylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and suitable nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye or pigment in various industrial applications.
Mécanisme D'action
The mechanism of action of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(BENZOYLAMINO)PH)-4-((2-CHLOROPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
- N-(3-(BENZOYLAMINO)PH)-4-((2-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
Uniqueness
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C30H21ClN4O4 |
|---|---|
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
N-(3-benzamidophenyl)-4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H21ClN4O4/c31-25-16-21(36)13-14-26(25)34-35-27-17-24(28(37)23-12-5-4-11-22(23)27)30(39)33-20-10-6-9-19(15-20)32-29(38)18-7-2-1-3-8-18/h1-17,36-37H,(H,32,38)(H,33,39) |
Clé InChI |
OXWLZJXVQLBAON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=C(C=C(C=C5)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
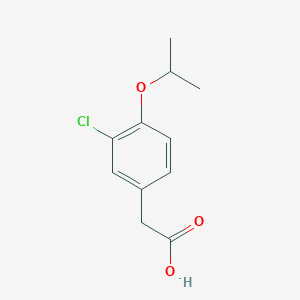
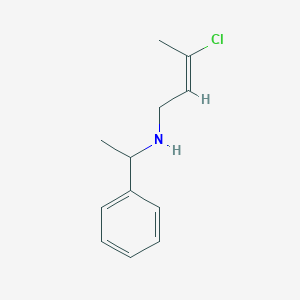
![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
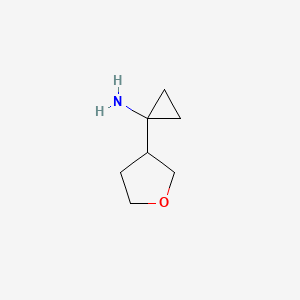
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)
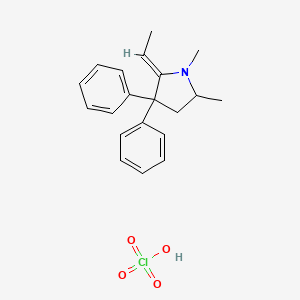
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
